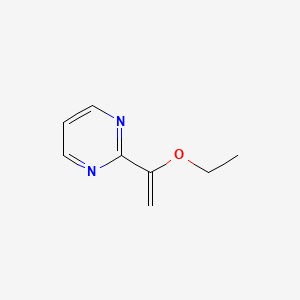

2-(1-Ethoxyvinyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-(1-ethoxyethenyl)pyrimidine |

InChI |

InChI=1S/C8H10N2O/c1-3-11-7(2)8-9-5-4-6-10-8/h4-6H,2-3H2,1H3 |

InChI Key |

WLXPGJLVOHCTJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 1 Ethoxyvinyl Pyrimidine and Analogous Structural Motifs

Strategies for the Direct Formation of the 2-(1-Ethoxyvinyl)pyrimidine Core

The direct formation of the this compound structure can be achieved by two main approaches: building the heterocyclic ring from acyclic precursors (de novo synthesis) or by introducing the ethoxyvinyl group onto an existing pyrimidine (B1678525) ring.

De novo pyrimidine synthesis is a fundamental strategy that involves the cyclocondensation of a three-carbon (C-C-C) dielectrophilic fragment with an N-C-N building block, such as an amidine or guanidine (B92328). rsc.orgbioorganica.com.ua This approach offers the potential to construct highly substituted pyrimidines with high regioselectivity. rsc.org In principle, the synthesis of this compound could be envisioned by reacting a 1,3-dielectrophilic precursor containing a latent or protected acetyl group with 1-ethoxyvinylamidine.

Alternatively, β-alkoxyvinyl ketones serve as common C-C-C precursors in pyrimidine synthesis. bioorganica.com.uamdpi.com A plausible, though not explicitly detailed in the reviewed literature for this specific target, de novo pathway would involve the cyclocondensation of a derivative of 1-ethoxyvinylamidine with a suitable three-carbon electrophile. The general reaction involves the attack of the N-C-N binucleophile onto the electrophilic centers of the C-C-C fragment, followed by cyclization and dehydration or another elimination reaction to yield the aromatic pyrimidine ring. researchgate.net While this remains a theoretically viable route, direct functionalization of a pre-existing pyrimidine ring is a more commonly documented approach for this particular substitution pattern.

The introduction of the 1-ethoxyvinyl group onto a pre-formed pyrimidine ring is a well-documented and effective strategy. This is typically accomplished through modern cross-coupling techniques, which take advantage of the reactivity of halopyrimidines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Stille reaction is particularly effective for this transformation. researchgate.net The synthesis of vinyl-substituted heterocycles, including pyrimidines, has been successfully achieved using this method. A key example involves the reaction of a halogenated pyrimidine with an organotin reagent, such as tributyl(1-ethoxyvinyl)stannane. mdpi.com

This reaction is catalyzed by a palladium(II) complex, such as dichlorobis(triphenylphosphine)palladium(II), and introduces the 1-ethoxyvinyl group at the position of the halogen substituent on the pyrimidine ring. mdpi.com The 1-ethoxyvinyl group effectively serves as a synthetic equivalent of an acetyl group, as the resulting enol ether can be readily hydrolyzed to the corresponding ketone.

Table 1: Example of Stille Coupling for Acetyl Group Introduction This table is based on a reported synthesis where the methodology was used to introduce an acetyl group onto an azaindole core, demonstrating the utility of the reagent for similar transformations on nitrogen heterocycles.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

|---|---|---|---|---|

| 5-Bromo-7-azaindole derivative | Tributyl(1-ethoxyvinyl)stannane | PdCl₂(PPh₃)₂ | 5-Acetyl-7-azaindole derivative | mdpi.com |

The introduction of substituents onto the pyrimidine ring is governed by the ring's electronic properties and the mechanism of the specific reaction employed. Pyrimidine is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.combhu.ac.in This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atoms. stackexchange.combhu.ac.in

In the context of the Stille coupling , the mechanism does not involve direct nucleophilic attack by the vinyl anion. Instead, it proceeds through a well-established catalytic cycle involving the palladium catalyst. libretexts.orguwindsor.ca

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the halopyrimidine, forming a Pd(II) intermediate. libretexts.orgnih.gov

Transmetalation : The 1-ethoxyvinyl group is transferred from the organotin reagent (tributyl(1-ethoxyvinyl)stannane) to the Pd(II) complex, displacing the halide. The organotin byproduct (tributyltin halide) is formed in this step. libretexts.org

Reductive Elimination : The two organic groups (the pyrimidinyl and the 1-ethoxyvinyl) are eliminated from the palladium center, forming the final product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

Vinyl group annulation refers to reactions that form a new ring fused to the existing one. mdpi.comchim.it While various annulation strategies exist for creating fused nitrogen heterocycles, mdpi.comresearchgate.net the synthesis of the non-fused this compound relies on substitution or cross-coupling reactions rather than annulation.

Advanced Functionalization of Pre-existing Pyrimidine Nuclei via Ethoxyvinyl Introduction

Synthesis of Related N-(1-Ethoxyvinyl)azine Derivatives as Synthetic Precursors or Models

The study of related azine derivatives provides valuable insight into the reactivity and stability of the N-(1-ethoxyvinyl) moiety. N-(1-Ethoxyvinyl)pyridinium salts, in particular, have been synthesized and characterized as stable, isolable compounds with potential applications as synthetic reagents. nih.govnih.gov

A straightforward and efficient method for the synthesis of N-(1-ethoxyvinyl)pyridinium triflates has been developed. nih.gov The reaction involves treating a substituted pyridine (B92270) with ethoxyacetylene and trifluoromethanesulfonic acid (triflic acid). nih.govnih.gov The process is typically performed in a solvent like dichloromethane (B109758) at low temperature, followed by stirring at room temperature. nih.govorgsyn.org

This method generates stable and isolable N-quaternized ketene (B1206846) N,O-acetals. nih.gov The stability and ease of synthesis of these compounds make them valuable for further study and as potential synthetic intermediates. nih.govresearchgate.net For example, N-(1-ethoxyvinyl)-2-halopyridinium salts can activate the pyridine ring for subsequent nucleophilic aromatic substitution (SNAr) reactions under mild conditions. researchgate.net

Table 2: Synthesis of Various N-(1-Ethoxyvinyl)pyridinium Triflates Data synthesized from reported experimental procedures. nih.gov

| Pyridine Derivative | Reagents | Yield | Product | Ref. |

|---|---|---|---|---|

| 2-Chloropyridine | Ethoxyacetylene, Triflic Acid | 72% | 2-Chloro-1-(1-ethoxyvinyl)pyridinium trifluoromethanesulfonate | nih.gov |

| Pyridine | Ethoxyacetylene, Triflic Acid | Moderate | 1-(1-Ethoxyvinyl)pyridinium trifluoromethanesulfonate | nih.gov |

| 2-Fluoropyridine | Ethoxyacetylene, Triflic Acid | ~79% (crude) | 2-Fluoro-1-(1-ethoxyvinyl)pyridinium trifluoromethanesulfonate | nih.gov |

Optimized Reaction Conditions and Scalable Synthesis Protocols

The preparation of this compound and structurally related compounds can be achieved through cross-coupling reactions. Key methodologies include the Stille and Suzuki-Miyaura couplings, which allow for the formation of a carbon-carbon bond between the pyrimidine core and the vinyl ether moiety.

A notable approach involves the Stille coupling of a halogenated pyrimidine with an organostannane reagent. For instance, the synthesis of a related structure has been accomplished through the reaction of 4,6-dichloro-2-phenyl-pyrimidine with tributyl(1-ethoxyvinyl)stannane. thieme-connect.com This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to proceed efficiently. Optimization of such a reaction would involve screening of catalysts, solvents, temperature, and stoichiometry to maximize yield and minimize side products.

Another powerful method is the Suzuki-Miyaura coupling. The synthesis of (E)-Methyl 5-(2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate was achieved by coupling (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. rsc.org This reaction was carried out using Pd(dppf)Cl2·DCM as the catalyst in the presence of an aqueous sodium carbonate solution, with tetrahydrofuran (B95107) as the solvent, and was heated to 65 °C for 18 hours. rsc.org

For large-scale synthesis of pyrimidine derivatives, protocols that are both efficient and safe are paramount. A recently developed, scalable method for producing 2-aryl and 2-alkyl pyrimidines utilizes a nucleophilic aromatic substitution (SNAr) approach. organic-chemistry.orgnih.gov This method avoids precious metal catalysts and operates at room temperature, which is advantageous for preventing the thermal degradation of sensitive precursors. organic-chemistry.org The use of aryl, heteroaryl, and alkyl magnesium halides as nucleophiles has proven effective, offering high yields and selectivity for substitution at the C-2 position. organic-chemistry.orgnih.gov The activating group, such as a tert-butyl sulfone, plays a crucial role by coordinating with the Grignard reagent, thereby promoting the desired reaction pathway. organic-chemistry.org This robust methodology presents a valuable alternative for the large-scale generation of 2-substituted pyrimidines. organic-chemistry.org

Below is a table summarizing these key synthetic approaches.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Reagents | Key Features | Reference |

| Stille Coupling | 4,6-dichloro-2-phenyl-pyrimidine | tributyl(1-ethoxyvinyl)stannane | Palladium catalyst | Forms C-C bond with organostannane | thieme-connect.com |

| Suzuki-Miyaura Coupling | methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl2·DCM, Na2CO3 | High efficiency and functional group tolerance | rsc.org |

| SNAr Reaction | 2-halopyrimidine (activated) | Grignard reagents (Aryl, Alkyl) | None (activating group used) | Scalable, avoids precious metals, mild conditions | organic-chemistry.orgnih.gov |

Modern Approaches in Pyrimidine Synthesis Relevant to this compound

Recent advancements in organic synthesis have led to more efficient, selective, and environmentally friendly methods for constructing the pyrimidine core, which are relevant to the synthesis of complex derivatives like this compound.

One-pot multicomponent reactions (MCRs) are highly attractive as they allow for the synthesis of complex molecules from three or more starting materials in a single step, which increases efficiency and reduces waste. acs.orgsci-hub.senih.govorganic-chemistry.orgtandfonline.com Various MCRs have been developed for the synthesis of pyrimidine and fused pyrimidine systems. rsc.orgnih.govresearchgate.nettandfonline.comnih.govijcce.ac.irscholarsresearchlibrary.com

For example, a three-component reaction involving aldehydes, an amidine system, and a compound with an active methylene (B1212753) group like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be catalyzed by high-surface-area magnesium oxide (MgO) to produce 4-amino-5-pyrimidinecarbonitrile or pyrimidinone derivatives, respectively. tandfonline.com Another approach describes the synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives through a one-pot reaction of aryl-aldehydes, a pyrazolone (B3327878) derivative, and urea (B33335) in glycerol, which serves as a green solvent. tandfonline.com The synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives has been achieved via a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. nih.gov These MCRs often feature high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. acs.orgsci-hub.senih.govorganic-chemistry.org

The choice of catalyst is critical for achieving high efficiency and selectivity in pyrimidine synthesis. Modern catalytic systems offer significant advantages over classical methods.

Copper(I) Catalysis: Copper-based catalysts are attractive due to their low cost and versatile reactivity. Copper(I) cyanide (CuCN) has been identified as an optimal catalyst for the synthesis of 4,5,6-trisubstituted pyrimidines from 2H-azirines and α-isocyanoacetates. thieme-connect.com Copper-catalyzed multicomponent reactions of amidines with alcohols have also been developed, showcasing good functional group tolerance. rsc.org Furthermore, copper-catalyzed sequences involving Sonogashira coupling and aminocyclization provide access to various pyrimidine-fused skeletons. rsc.org

Iridium Catalysis: Iridium-based catalysts have enabled novel and sustainable routes to pyrimidines. A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgsci-hub.senih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgsci-hub.senih.gov The use of PN5P–Ir–pincer complexes has been particularly effective, leading to isolated yields of up to 93% for a variety of pyrimidines. acs.orgsci-hub.senih.govorganic-chemistry.orgorganic-chemistry.org

Heterogeneous Catalysts: The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Nano-NiZr4(PO4)6 has been employed as a robust and retrievable catalyst for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile. nanochemres.org Other examples include the use of magnesium oxide (MgO), tandfonline.com iron ore pellets, ijcce.ac.ir manganese oxide octahedral molecular sieves (OMS-2), epa.gov and copper immobilized on modified layered double hydroxides (LDHs). nih.gov These catalysts often allow for reactions under mild or solvent-free conditions. nanochemres.orgnih.gov

A comparative overview of these catalytic systems is presented below.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | References |

| Copper(I) | CuCN, other Cu(I) salts | Multicomponent reactions, Cycloadditions | Low cost, good functional group tolerance, high atom efficiency | thieme-connect.comrsc.org |

| Iridium | PN5P–Ir–pincer complexes | Multicomponent reactions from alcohols | High regioselectivity, sustainable (H2O and H2 byproducts), high yields | acs.orgsci-hub.senih.govorganic-chemistry.orgorganic-chemistry.org |

| Heterogeneous | Nano-NiZr4(PO4)6, MgO, OMS-2, Cu-LDH | Multicomponent reactions, Oxidative synthesis | Reusable, easy separation, often mild/green conditions | tandfonline.comnanochemres.orgepa.govnih.gov |

The development of environmentally benign synthetic methods is a major focus in modern chemistry. rasayanjournal.co.in For pyrimidine synthesis, this includes the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste.

Protocols utilizing water as a reaction medium or solvent-free conditions are highly desirable. ijcce.ac.irscholarsresearchlibrary.com For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in aqueous media using catalysts like iron ore pellets. ijcce.ac.ir

Microwave irradiation and ultrasound have been employed as alternative energy sources to accelerate reaction rates and often improve yields, as demonstrated in the synthesis of various chromenopyrimidine derivatives. nih.gov These techniques can significantly reduce reaction times compared to conventional heating. nih.gov

The use of alcohols derived from biomass as starting materials in iridium-catalyzed pyrimidine synthesis represents a significant step towards sustainable chemistry. acs.orgsci-hub.senih.govorganic-chemistry.org This approach connects the production of valuable chemicals directly to renewable feedstocks. Similarly, using O2 as a green oxidant in aerobic oxidative syntheses, for instance with the heterogeneous OMS-2 catalyst, further enhances the environmental credentials of the protocol. epa.gov These green chemistry approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective synthetic processes. rasayanjournal.co.in

Chemical Reactivity and Transformation Pathways of the 2 1 Ethoxyvinyl Pyrimidine Moiety

Reactivity Profiles of the 1-Ethoxyvinyl Substituent

The 1-ethoxyvinyl group, being an enol ether, is a key site of reactivity in the molecule. Its electron-rich double bond is susceptible to attack by electrophiles, and the ether linkage can be cleaved under various conditions.

Electrophilic Attack and Additions to the Vinyl Ether Bond

The carbon-carbon double bond in the 1-ethoxyvinyl substituent is electron-rich due to the electron-donating resonance effect of the adjacent ethoxy group. This makes it highly susceptible to attack by a variety of electrophiles. libretexts.org The general mechanism for electrophilic addition to a vinyl ether involves the initial attack of the electrophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile to yield the final addition product.

Table 1: Examples of Electrophilic Addition Reactions to Vinyl Ethers

| Electrophile (E+) | Nucleophile (Nu-) | Product Structure |

| H⁺ | H₂O | Acetal |

| Br₂ | Br⁻ | Dibromoacetal |

| RCO⁺ | RCOO⁻ | Acyloxyacetal |

This table presents generalized reactions of vinyl ethers with various electrophiles and is intended to be illustrative of the potential reactivity of the 1-ethoxyvinyl substituent on the pyrimidine (B1678525) ring.

In the context of 2-(1-ethoxyvinyl)pyrimidine, this reactivity can be exploited to introduce a range of functional groups at the α- and β-positions of the original vinyl moiety. The pyrimidine ring, being electron-withdrawing, can influence the rate and regioselectivity of these additions.

Hydrolytic and Oxidative Cleavage Reactions

The vinyl ether linkage in this compound is prone to cleavage under both hydrolytic and oxidative conditions.

Hydrolytic Cleavage:

Acid-catalyzed hydrolysis of the 1-ethoxyvinyl group leads to the formation of a 2-acetylpyrimidine. The reaction proceeds via protonation of the β-carbon of the vinyl group, followed by the addition of water to the resulting oxocarbenium ion. The intermediate hemiacetal then eliminates ethanol (B145695) to yield the corresponding ketone.

Oxidative Cleavage:

The double bond of the ethoxyvinyl group can be cleaved by strong oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). nsf.gov Ozonolysis with a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) would be expected to yield pyrimidine-2-carbaldehyde and formaldehyde. An oxidative workup would likely produce pyrimidine-2-carboxylic acid.

Table 2: Predicted Products of Cleavage Reactions of this compound

| Reagents | Predicted Product |

| H₃O⁺ | 2-Acetylpyrimidine |

| 1. O₃, 2. (CH₃)₂S | Pyrimidine-2-carbaldehyde |

| 1. O₃, 2. H₂O₂ | Pyrimidine-2-carboxylic acid |

| Hot, acidic KMnO₄ | Pyrimidine-2-carboxylic acid |

This table is based on the general reactivity of vinyl ethers and alkenes and predicts the expected products for this compound.

Nucleophilic Reactivity and Substitutions Involving the Ethoxyvinyl Group

While the double bond of the ethoxyvinyl group is electron-rich and primarily reacts with electrophiles, the pyrimidine ring's electron-withdrawing nature can activate the vinyl group for conjugate addition (Michael addition) by strong nucleophiles. nsf.govmasterorganicchemistry.com In this scenario, the nucleophile attacks the β-carbon of the vinyl group, and the resulting negative charge is stabilized by resonance involving the pyrimidine ring.

For a substitution reaction to occur on the vinyl group itself, a leaving group would need to be present, which is not the case in this compound. However, if the vinyl group were modified to contain a suitable leaving group, vinylic nucleophilic substitution could be a potential transformation pathway.

Intrinsic Reactivity of the Pyrimidine Heterocycle Bearing the Ethoxyvinyl Group

The presence of the 1-ethoxyvinyl substituent at the 2-position of the pyrimidine ring influences the reactivity of the heterocyclic core itself.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. masterorganicchemistry.com The outcome of SNAr reactions on a substituted pyrimidine is highly dependent on the electronic nature of the substituents and the position of any leaving groups. The 1-ethoxyvinyl group is generally considered to be electron-donating through resonance, which would be expected to decrease the electrophilicity of the pyrimidine ring and thus deactivate it towards SNAr compared to an unsubstituted pyrimidine.

However, if a good leaving group (e.g., a halogen) is present at the 4- or 6-position of the pyrimidine ring, SNAr can still occur. The regioselectivity of such a reaction would be influenced by the combined electronic effects of the ethoxyvinyl group and any other substituents present on the ring. researchgate.net

Electrophilic Substitution at the C-5 Position of the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. researchgate.net When such reactions do occur, they overwhelmingly favor the C-5 position, which is the most electron-rich carbon in the ring. The success of electrophilic substitution is often dependent on the presence of activating, electron-donating groups on the pyrimidine ring. researchgate.net

The 1-ethoxyvinyl group, through its electron-donating resonance, is expected to activate the pyrimidine ring towards electrophilic attack, specifically at the C-5 position. This activating effect could enable reactions such as nitration, halogenation, and Friedel-Crafts type reactions at this position, which would be challenging on an unsubstituted pyrimidine.

Table 3: Predicted Influence of the 2-(1-Ethoxyvinyl) Group on Pyrimidine Reactivity

| Reaction Type | Position | Predicted Effect of 2-(1-Ethoxyvinyl) Group |

| Nucleophilic Aromatic Substitution (SNAr) | C-4, C-6 | Deactivating (relative to unsubstituted pyrimidine) |

| Electrophilic Aromatic Substitution | C-5 | Activating |

This table summarizes the predicted electronic influence of the 2-(1-ethoxyvinyl) substituent on the reactivity of the pyrimidine ring based on general principles of physical organic chemistry.

Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction is guided by a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. In the case of this compound, the ethoxyvinyl group can be anticipated to function as a directing group.

While specific studies on the directed lithiation of this compound are not extensively documented, the behavior of analogous systems provides valuable insights. Vinyl ethers are known to undergo metalation, and the oxygen atom of the ethoxy group can coordinate with the lithium atom of the base, directing deprotonation to the adjacent C-3 position of the pyrimidine ring. The pyrimidine ring nitrogens also influence the regioselectivity, typically directing lithiation to the C-4 or C-6 positions in the absence of a stronger directing group at C-2. However, the presence of the 2-(1-ethoxyvinyl) group is expected to favor lithiation at the C-3 position due to the proximity effect.

The process would involve the treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-3 position.

Table 1: Plausible Electrophilic Quenching Reactions of 3-Lithiated this compound

| Electrophile | Reagent Example | Expected Product |

| Alkyl Halide | Methyl iodide (CH₃I) | 3-Methyl-2-(1-ethoxyvinyl)pyrimidine |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | (3-(2-(1-Ethoxyvinyl)pyrimidin-3-yl))(phenyl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(3-(2-(1-Ethoxyvinyl)pyrimidin-3-yl))propan-2-ol |

| Carbon Dioxide | CO₂ (gas) | This compound-3-carboxylic acid |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 3-(Methylthio)-2-(1-ethoxyvinyl)pyrimidine |

This methodology would provide a direct and efficient route to novel 3-substituted this compound derivatives, which can serve as versatile intermediates for further synthetic transformations. The acidic hydrolysis of the enol ether functionality in the products would yield the corresponding 3-substituted pyrimidin-2-yl methyl ketones.

Ring-Opening and Rearrangement Dynamics of Pyrimidine Derivatives (e.g., ANRORC processes)

Pyrimidine derivatives are known to undergo ring-opening and rearrangement reactions under specific conditions, with the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism being a prominent pathway. wikipedia.org This process is particularly relevant for pyrimidines bearing good leaving groups or in the presence of strong nucleophiles.

While there is no specific literature detailing the ANRORC reaction of this compound, the general mechanism can be extrapolated. The reaction is initiated by the nucleophilic addition to an electrophilic carbon atom of the pyrimidine ring. For a 2-substituted pyrimidine, this attack often occurs at the C-4 or C-6 position. In the case of this compound, a strong nucleophile, such as an amide ion (e.g., from sodium amide), could potentially attack the C-4 or C-6 position.

Following the initial nucleophilic addition, the pyrimidine ring can undergo cleavage. The subsequent steps involve the formation of an open-chain intermediate, which can then re-cyclize to form a new heterocyclic ring. In a classic ANRORC reaction, this can lead to an apparent nucleophilic substitution where the incoming nucleophile is incorporated into the newly formed ring.

It is also conceivable that under certain conditions, the 2-(1-ethoxyvinyl) substituent itself could be involved in or influence the ring-opening process. For instance, nucleophilic attack at C-2 followed by cleavage of the C2-N1 or C2-N3 bond could be a potential pathway, although this is generally less common for 2-alkoxypyrimidines compared to pyrimidines with better leaving groups at the 2-position.

Another relevant rearrangement for pyrimidine derivatives is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. While this is most common for iminopyrimidines, analogous rearrangements can occur in other substituted pyrimidines under thermal or catalytic conditions.

Tandem Reactions and Cascade Sequences Involving this compound

Tandem reactions and cascade sequences offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound, possessing both a nucleophilic enol ether and an electrophilic pyrimidine ring, makes it an attractive substrate for such transformations.

Although specific examples utilizing this compound in tandem reactions are not widely reported, its potential can be inferred from the reactivity of similar molecules. For instance, the enol ether moiety can participate in cycloaddition reactions. A plausible tandem sequence could involve an initial reaction at the pyrimidine ring, which then triggers a subsequent transformation involving the ethoxyvinyl group.

One hypothetical tandem reaction could involve an initial Michael addition of a nucleophile to the pyrimidine ring (if appropriately activated with electron-withdrawing groups), followed by an intramolecular cyclization involving the enol ether. Conversely, an electrophile could react with the enol ether, generating a reactive intermediate that then undergoes a subsequent reaction with a nucleophile at the pyrimidine ring.

A study on the two-step tandem synthesis of sugar-containing pyrimidine derivatives highlights the utility of pyrimidine vinyl ester intermediates. nih.gov While not identical, this work demonstrates the principle of using vinyl-substituted pyrimidines in sequential reactions to build molecular complexity. nih.gov

Table 2: Potential Tandem Reaction Pathways Involving this compound

| Reaction Type | Plausible Reactants | Potential Intermediate | Final Product Class |

| [4+2] Cycloaddition | Dienophile | Diels-Alder adduct | Fused pyrimidine system |

| Michael Addition/Intramolecular Cyclization | Michael acceptor and nucleophile | Michael adduct | Bicyclic pyrimidine derivative |

| Electrophilic Addition/Nucleophilic Substitution | Electrophile and nucleophile | Cationic intermediate | Disubstituted pyrimidine |

The development of such tandem and cascade reactions involving this compound would be a valuable contribution to synthetic methodology, enabling the rapid construction of complex heterocyclic scaffolds from a readily accessible starting material.

Advanced Synthetic Applications and Methodological Contributions of 2 1 Ethoxyvinyl Pyrimidine

Role as a Key Building Block in the Construction of Diverse Organic Molecules

There is no specific information available in the reviewed literature that describes the use of 2-(1-Ethoxyvinyl)pyrimidine as a precursor for the synthesis of other organic molecules.

While the synthesis of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines is well-documented, the literature does not identify this compound as a starting material or intermediate in these processes. evitachem.comorgsyn.org Synthetic routes to these fused systems typically involve the cyclization of functionalized pyrimidine (B1678525) or pyrazole (B372694) precursors, but the specific ethoxyvinyl-substituted pyrimidine is not mentioned among them. nih.govnih.gov Research on the formation of these heterocycles focuses on other precursors and methodologies. evitachem.comorgsyn.org

No published research could be found that details the incorporation of the this compound scaffold into complex polycyclic architectures. The reactivity of vinyl ethers and pyrimidine rings suggests potential for such applications, for instance, through cycloaddition reactions; however, no studies have been published to demonstrate or explore this potential for this specific molecule.

Contribution to Regioselective and Stereoselective Transformations

The scientific literature lacks studies on the participation of this compound in regioselective or stereoselective reactions. The electronic nature of the ethoxyvinyl group attached to the electron-deficient pyrimidine ring suggests that it could undergo regioselective additions, but no experimental data is available to support or describe such transformations. Similarly, there are no reports on its use in stereoselective synthesis, which would involve the controlled formation of specific stereoisomers.

Development of New Synthetic Reagents and Methodologies Based on the this compound Scaffold

There is no evidence in the current body of scientific literature of new synthetic reagents or methodologies being developed based on the this compound structure. The compound has not been reported as a platform for new reaction discovery or as a novel organocatalyst or reagent.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as through the use of two-dimensional (2D) NMR techniques, the precise connectivity and spatial arrangement of atoms within 2-(1-ethoxyvinyl)pyrimidine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The pyrimidine (B1678525) ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C5 position is expected to be a triplet, coupled to the two adjacent protons at C4 and C6. The protons at C4 and C6 would, in turn, appear as a doublet, coupled to the C5 proton.

The ethoxyvinyl substituent gives rise to characteristic signals in the upfield region. The vinyl protons are expected to appear as two distinct doublets, demonstrating geminal coupling. The ethoxy group itself will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl (-CH3) protons, and a triplet for the methyl protons, resulting from coupling with the methylene protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-4/H-6 | ~8.78 | d | ~5.0 |

| Pyrimidine H-5 | ~7.36 | t | ~5.0 |

| Vinyl H (geminal) | ~4.5-5.0 | d | ~2-4 |

| Vinyl H (geminal) | ~4.5-5.0 | d | ~2-4 |

| -OCH2CH3 | ~3.9-4.2 | q | ~7.0 |

| -OCH2CH3 | ~1.3-1.5 | t | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The carbon atoms of the pyrimidine ring will resonate in the downfield region, typically between 150 and 160 ppm. cuni.czchemicalbook.com The C2 carbon, being directly attached to the nitrogen atoms and the ethoxyvinyl group, is expected to have a distinct chemical shift.

The carbons of the ethoxyvinyl group will appear at intermediate and upfield chemical shifts. The quaternary vinyl carbon bonded to the pyrimidine ring and the ethoxy group will have a specific resonance, while the terminal vinyl carbon (=CH2) will appear at a different shift. The methylene and methyl carbons of the ethoxy group will be found in the most upfield region of the spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~158.5 |

| Pyrimidine C-4/C-6 | ~157.0 |

| Pyrimidine C-5 | ~120.0 |

| Vinyl C (quaternary) | ~155.0 |

| Vinyl C (=CH2) | ~85.0 |

| -OCH2CH3 | ~65.0 |

| -OCH2CH3 | ~14.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the H4/H6 and H5 protons of the pyrimidine ring, as well as the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of the pyrimidine C4/H4, C5/H5, and C6/H6 signals, as well as the signals for the vinyl =CH2, and the ethoxy -CH2- and -CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the vinyl protons and the pyrimidine C2 carbon, and between the pyrimidine H4/H6 protons and the C2 and C5 carbons. These correlations would unequivocally establish the attachment of the ethoxyvinyl group to the C2 position of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

Low-Resolution Mass Spectrometry (LRMS)

Low-resolution mass spectrometry provides the nominal molecular weight of the compound. For this compound (C8H10N2O), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its integer molecular mass. The fragmentation pattern would likely involve the loss of the ethoxy group or cleavage of the pyrimidine ring, providing further structural clues. scispace.com

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". wiley.com The spectrum, typically a plot of transmittance versus wavenumber (cm⁻¹), reveals characteristic absorption bands that can be correlated to specific structural features within the molecule. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H (pyrimidine) | Stretch | 3100–3000 | Medium |

| Vinylic =C-H | Stretch | 3100–3000 | Medium |

| Aliphatic C-H (ethoxy) | Stretch | 3000–2850 | Medium |

| Alkene C=C | Stretch | 1680–1640 | Medium |

| Aromatic C=C / C=N | Stretch | 1600–1400 | Medium-Strong |

| Ether C-O | Stretch | 1320–1000 | Strong |

| Aromatic C-H | Bend (out-of-plane) | 900–675 | Strong |

| Alkene =C-H | Bend (out-of-plane) | 1000–650 | Strong |

Table 1: Characteristic IR Absorption Bands for this compound. Data compiled from general spectroscopy tables. ucla.eduorgchemboulder.com

X-ray Crystallography for Definitive Solid-State Structure Determination

A literature search did not yield a specific single-crystal X-ray diffraction study for this compound. However, the crystallographic analysis of other pyrimidine derivatives demonstrates the utility of this technique for unambiguous structural elucidation. iucr.orgcjsc.ac.cniucr.org Such studies provide definitive data on the solid-state structure, including crystal system, space group, and unit cell dimensions. For instance, analyses of related pyrimidine derivatives have revealed common crystal systems such as monoclinic, with space groups like P2₁/c or P2₁. iucr.orgcjsc.ac.cn This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the molecular packing in the crystal lattice.

The table below presents crystallographic data from published studies on related pyrimidine derivatives, illustrating the type of information that would be obtained from an X-ray analysis of this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine | C₁₉H₁₅N₃O | Monoclinic | P2₁/c | a = 19.34 Å, b = 10.15 Å, c = 16.33 Å, β = 101.99° | iucr.org |

| Pyrimidine derivative of Ursolic Acid (5a) | C₄₁H₅₈N₂O₄ | Monoclinic | P2₁ | a = 12.26 Å, b = 10.40 Å, c = 15.57 Å, β = 107.21° | cjsc.ac.cn |

| Pyrimidine derivative of Ursolic Acid (5b) | C₄₁H₅₇N₃O₂ | Monoclinic | P2₁ | a = 12.37 Å, b = 10.65 Å, c = 15.72 Å, β = 109.44° | cjsc.ac.cn |

Table 2: Example Crystallographic Data for Related Pyrimidine Derivatives.

Computational Chemistry and Theoretical Investigations of 2 1 Ethoxyvinyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the electronic structure and geometry of molecules. ijcce.ac.irnih.gov By approximating the electron density, DFT methods can accurately compute a wide range of molecular properties. ijcce.ac.ir For 2-(1-Ethoxyvinyl)pyrimidine, DFT calculations would be crucial in establishing a foundational understanding of its molecular architecture and electronic landscape.

Prediction of Optimized Geometries and Conformational Preferences

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. physchemres.org This process involves finding the minimum energy structure on the potential energy surface. For this compound, which possesses rotatable bonds—specifically around the C-C and C-O bonds of the ethoxyvinyl group—a conformational analysis would be necessary to identify the most stable conformers. nih.govarxiv.org

Such an analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. The results would likely reveal the preferred spatial orientation of the ethoxyvinyl substituent relative to the pyrimidine (B1678525) ring. It is anticipated that steric and electronic effects, such as the repulsion between the ethoxy group and the pyrimidine ring, would play a significant role in determining the lowest energy conformer. mdpi.com The predicted bond lengths, bond angles, and dihedral angles for the most stable conformer would provide a precise and detailed picture of the molecule's structure.

Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical Stable Conformer of this compound (Illustrative)

| Parameter | Predicted Value |

| C-N (pyrimidine ring) | ~1.33 - 1.34 Å |

| C-C (pyrimidine ring) | ~1.38 - 1.40 Å |

| C-C (vinyl group) | ~1.34 Å |

| C-O (ethoxy group) | ~1.36 Å |

| O-C (ethyl group) | ~1.43 Å |

| C-N-C (angle) | ~115° - 120° |

| C-C-N (angle) | ~120° - 125° |

| Dihedral Angle (Ring-Vinyl) | Conformation dependent |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical motifs. Actual values would be derived from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. epstem.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.com

A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily polarized. epstem.net For this compound, DFT calculations would provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. The visualization of these orbitals would reveal their spatial distribution. It is expected that the HOMO would be localized on the electron-rich regions of the molecule, likely the pyrimidine ring and the vinyl group, while the LUMO would be distributed over the pyrimidine ring, which can act as an electron-accepting moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are hypothetical values based on typical ranges for organic molecules. Precise values would be obtained from DFT calculations.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical parameters that describe the global reactivity of a molecule can be calculated. ijcce.ac.irdergipark.org.tr These descriptors provide a quantitative measure of the molecule's tendency to interact with other chemical species.

Ionization Energy and Electron Affinity

The ionization energy (I) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). researchgate.net A lower ionization energy indicates that the molecule is a better electron donor. The electron affinity (A) is the energy released when a molecule accepts an electron, and it can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). researchgate.net A higher electron affinity suggests a better electron acceptor.

Electrophilicity Index and Hardness

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated as half the HOMO-LUMO gap (η = (I - A) / 2). ijarset.com A large hardness value implies high stability and low reactivity. The electrophilicity index (ω), defined as ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2), quantifies the ability of a molecule to accept electrons. ijarset.com

Table 3: Hypothetical Quantum Chemical Parameters and Reactivity Descriptors for this compound

| Parameter | Definition | Hypothetical Value (eV) |

| Ionization Energy (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.76 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2 and serve as an illustration.

Molecular Electrostatic Potential (MEP) Mapping for Electron Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orgreadthedocs.io It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. wolfram.comresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, and potentially around the oxygen atom of the ethoxy group. Positive potential would be expected around the hydrogen atoms. This visual information provides a clear guide to the reactive sites of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established for related pyrimidine systems. These studies typically employ quantum mechanics, particularly Density Functional Theory (DFT), to map out potential energy surfaces and elucidate reaction pathways.

General Methodologies:

Theoretical investigations into reaction mechanisms, such as those that could be applied to the synthesis or transformation of this compound, involve several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state (TS) of a reaction step. This is the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

For instance, computational studies on enzymes involved in pyrimidine metabolism, such as dihydropyrimidinase, utilize a quantum mechanical cluster approach based on DFT. rsc.org This method models the enzyme's active site to investigate the reaction mechanism, including nucleophilic attack and proton transfer steps, and to understand the origin of stereospecificity. rsc.org Similarly, the mechanisms for the synthesis of various pyrimidine derivatives have been explored computationally, often revealing the stepwise nature of the reactions, including conjugate additions and subsequent intramolecular cyclizations. mdpi.comnih.gov These studies provide a framework for how the reactivity of the ethoxyvinyl substituent on the pyrimidine ring could be modeled, predicting its behavior in cycloadditions, electrophilic additions, or other transformations.

The following table outlines the typical computational parameters used in modeling reaction mechanisms for pyrimidine derivatives.

| Parameter | Description | Common Methods/Levels of Theory |

| Method | The quantum mechanical approximation used to solve the Schrödinger equation. | Density Functional Theory (DFT) |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. The choice of functional significantly impacts accuracy. | B3LYP, PBE, M06-2X, ωB97X-D |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy but are computationally more expensive. | Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)) |

| Solvation Model | A method to account for the effect of a solvent on the reaction energetics, which can be crucial for reactions in solution. | Polarizable Continuum Model (PCM) |

| Calculation Type | The specific computational task being performed. | Geometry Optimization, Frequency, IRC, TS Search |

Benchmarking of Theoretical Methods against Experimental Spectroscopic Data

A crucial aspect of computational chemistry is validating the chosen theoretical methods by comparing calculated results with experimental data. For molecules like this compound, this involves benchmarking calculated spectroscopic properties—such as vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra—against those measured experimentally. Such comparisons confirm the accuracy of the computational model and allow for reliable interpretation of both theoretical and experimental results.

Studies on the parent pyrimidine molecule and its derivatives have systematically benchmarked various DFT methods and basis sets to determine the most accurate combinations for predicting molecular structures and vibrational frequencies. For example, one investigation found that for predicting the geometry of pyrimidine, the PBEPBE functional with the 6-311G(3df,3pd) basis set yielded results in good agreement with experimental data. For vibrational spectra, the hybrid B3LYP functional combined with the 6-311++G(d,p) basis set was shown to reproduce the experimental IR spectrum of pyrimidine effectively. sciensage.info

The process typically involves:

Optimizing the molecule's geometry at a chosen level of theory.

Calculating the harmonic vibrational frequencies at the same level.

Applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method.

Comparing the scaled theoretical spectrum with the experimental one, evaluating the agreement in peak positions and relative intensities. researchgate.net

Similar benchmarking is performed for other types of spectroscopy. For Near Edge X-ray Absorption Fine Structure (NEXAFS) spectra of pyrimidine and its halogenated derivatives, DFT calculations using the Slater transition state approximation have provided reliable assignments of the experimental features. aip.org Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), and these calculations are often compared with experimental spectra to understand electronic transitions within the molecule.

The table below presents a representative comparison of experimental versus calculated IR vibrational frequencies for the parent pyrimidine molecule, illustrating the typical accuracy of DFT calculations after scaling.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) | Difference (cm⁻¹) |

| ν1 (CH stretch) | 3088 | 3095 | +7 |

| ν2 (CH stretch) | 3047 | 3052 | +5 |

| ν13 (Ring def.) | 1570 | 1573 | +3 |

| ν14 (Ring def.) | 1469 | 1471 | +2 |

| ν15 (CH bend) | 1402 | 1405 | +3 |

| ν19 (Ring bend) | 1068 | 1070 | +2 |

| ν6 (Ring puck.) | 993 | 995 | +2 |

| ν10 (CH oop) | 700 | 703 | +3 |

Data adapted from benchmark studies on pyrimidine. Calculated frequencies are often scaled to improve agreement with experimental values.

This benchmarking process is essential for establishing a reliable computational protocol that can then be applied to predict the properties of this compound and to interpret its experimental spectra with greater confidence.

Future Directions and Emerging Research Avenues in 2 1 Ethoxyvinyl Pyrimidine Chemistry

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step procedures with harsh reagents and solvents, leading to significant environmental concerns. springerprofessional.demdpi.com The future of 2-(1-ethoxyvinyl)pyrimidine synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient routes.

Recent advancements in sustainable chemistry have highlighted several promising strategies for the synthesis of pyrimidine-containing molecules. These include the use of environmentally benign solvents, renewable starting materials, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. researchgate.netuc.pt Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, are particularly attractive for their atom economy and reduced waste generation. mdpi.comnih.gov

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and sustainable alternative to traditional methods. nih.gov This approach, which liberates only hydrogen and water as byproducts, could be adapted for the synthesis of this compound precursors. For instance, a synthetic strategy could be envisioned that utilizes a suitably functionalized alcohol in an iridium-catalyzed MCR to construct the pyrimidine core, followed by a sustainable method for the introduction of the 1-ethoxyvinyl group.

One potential sustainable route to a related compound, 5-(1-ethoxyvinyl)pyrimidine, has been achieved via the Heck reaction of a 5-bromopyrimidine (B23866) derivative with ethyl vinyl ether. lookchem.com This palladium-catalyzed cross-coupling reaction represents a significant step towards more efficient and selective C-C bond formations on the pyrimidine ring. Future research could focus on optimizing such cross-coupling strategies for the synthesis of the 2-substituted isomer and replacing traditional palladium catalysts with more sustainable and recyclable alternatives, such as magnetic nanoparticles or solid-supported catalysts.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-step synthesis. mdpi.com | Direct synthesis of the pyrimidine core from simple, readily available starting materials. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. uc.pt | Acceleration of key reaction steps in the synthetic sequence. |

| Flow Chemistry | Improved safety, scalability, and process control. springerprofessional.demdpi.commtak.hu | Continuous and automated production with minimal manual intervention. |

| Catalytic C-H Activation | Direct functionalization of the pyrimidine ring, avoiding pre-functionalized starting materials. | More atom-economical introduction of the vinyl ether moiety. |

| Heck Reaction | Palladium-catalyzed cross-coupling for C-C bond formation. lookchem.com | Introduction of the 1-ethoxyvinyl group at the 2-position of a pre-functionalized pyrimidine. |

Exploration of Undiscovered Reactivity Patterns for Diversification

The dual functionality of this compound, possessing both an electron-rich vinyl ether and an electron-deficient pyrimidine ring, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on harnessing this unique electronic character to develop novel transformations for molecular diversification.

The vinyl ether moiety is a versatile functional group known to participate in a variety of reactions, including cycloadditions, electrophilic additions, and metal-catalyzed cross-coupling reactions. The electron-donating nature of the ethoxy group makes the double bond particularly susceptible to attack by electrophiles. This reactivity could be exploited in reactions with a wide range of electrophilic partners to generate a diverse library of functionalized pyrimidines.

Conversely, the pyrimidine ring is known to be electron-deficient and can act as an electrophile, particularly at the 2-, 4-, and 6-positions. The interplay between the nucleophilic vinyl ether and the electrophilic pyrimidine core could lead to novel intramolecular cyclization reactions, affording fused heterocyclic systems with potential biological activity.

Furthermore, the development of deconstruction-reconstruction strategies for pyrimidine diversification offers an intriguing avenue for future exploration. This approach involves the ring-opening of a pyrimidine to a more synthetically tractable intermediate, followed by recyclization to generate a diverse range of new heterocyclic scaffolds. While not yet applied to this compound, such a strategy could unlock access to a vast chemical space.

| Reaction Type | Potential Outcome | Significance |

| [4+2] Cycloaddition (Diels-Alder) | Formation of fused bicyclic systems. | Access to novel, complex heterocyclic scaffolds. |

| Electrophilic Addition to Vinyl Ether | Introduction of a wide range of functional groups at the vinyl position. | Rapid diversification of the pyrimidine core. |

| Metal-Catalyzed Cross-Coupling | C-C and C-N bond formation at the pyrimidine ring or vinyl group. | Construction of complex molecular architectures. |

| Intramolecular Cyclization | Formation of novel fused pyrimidine heterocycles. | Generation of potentially bioactive compounds. |

Application of this compound in Advanced Catalyst Design and Ligand Synthesis

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group in this compound present potential coordination sites for metal ions. This characteristic suggests that the molecule could serve as a novel ligand scaffold for the development of advanced catalysts. The electronic properties of the pyrimidine ring can be readily tuned by introducing substituents, allowing for the fine-tuning of the catalytic activity of the resulting metal complexes.

Pyrimidine-based ligands have already found applications in a variety of catalytic transformations. For example, a ruthenium complex supported by a simple bidentate P^N ligand has been shown to catalyze the synthesis of pyridines, quinolines, and pyrimidines via acceptorless dehydrogenative coupling. acs.org The development of ligands based on the this compound scaffold could lead to catalysts with novel reactivity and selectivity.

The vinyl ether moiety could also play a role in catalysis, either by directly participating in the catalytic cycle or by acting as a spectator group that modulates the electronic properties of the metal center. Furthermore, the ability to polymerize vinyl ethers could be exploited to create polymeric ligands and catalysts with enhanced stability and recyclability.

While the direct application of this compound in catalyst design is yet to be reported, the synthesis of related N-(1-ethoxyvinyl)pyridinium triflates highlights the potential for this class of compounds to act as versatile reagents in organic synthesis. orgsyn.orgorgsyn.orgnih.gov These pyridinium (B92312) salts, which are structurally analogous to a protonated form of this compound, could inspire the design of new organocatalysts.

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for the rapid synthesis and screening of large compound libraries has driven the development of automated synthesis and flow chemistry platforms. chemrxiv.org These technologies offer significant advantages over traditional batch synthesis, including improved reproducibility, safety, and scalability. springerprofessional.demdpi.commtak.hu The integration of this compound chemistry into these platforms represents a significant future direction.

Flow chemistry, in particular, is well-suited for the synthesis of heterocyclic compounds. springerprofessional.demdpi.comresearchgate.netuc.ptmtak.hu The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to higher yields and purities, as well as enabling reactions that are difficult or hazardous to perform in batch. nih.gov The development of a continuous flow synthesis of this compound would not only improve the efficiency and safety of its production but also facilitate its use as a building block in the automated synthesis of larger compound libraries.

Automated platforms, often incorporating robotic liquid handlers and microwave reactors, can be used for the high-throughput synthesis and optimization of pyrimidine derivatives. scispace.com By developing robust synthetic protocols for reactions involving this compound, it will be possible to rapidly generate and screen libraries of novel compounds for a variety of applications, from drug discovery to materials science.

The combination of flow chemistry and automated synthesis will be a powerful tool for exploring the full potential of this compound and its derivatives. This will enable the rapid exploration of its reactivity and the discovery of new applications in a more efficient and sustainable manner.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(1-Ethoxyvinyl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs like 2-(2-naphthyloxy)pyrimidine are synthesized by reacting 2-chloropyrimidine derivatives with sodium alkoxides in polar aprotic solvents (e.g., THF) under reflux (80–100°C) . Ethoxyvinyl groups may be introduced via Pd-catalyzed cross-coupling. Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrimidine to nucleophile), inert atmosphere (N₂/Ar), and post-reaction hydrolysis to isolate products. Yields are highly sensitive to solvent polarity and temperature gradients .

Q. How can the structural integrity of this compound be validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is definitive for bond geometry and conformation. For example, related pyrimidines show bond angles like N1–C2–C3 = 123.22(19)° and torsional angles such as C4–N2–C1–O1 = 177.22(18)° . Complementary methods:

- NMR : and NMR to confirm substituent integration (e.g., ethoxyvinyl protons at δ 4.2–4.5 ppm).

- HPLC-MS : Purity assessment (>95%) and molecular ion validation (e.g., [M+H]⁺ at m/z 177.1) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methods :

- Liquid-liquid extraction : Use chloroform/water partitioning to remove polar byproducts .

- Crystallization : Slow evaporation from ethanol or acetonitrile yields high-purity crystals (e.g., orthorhombic system, Aba2 space group) .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For ethoxyvinyl groups, LUMO energies (~-1.2 eV) suggest susceptibility to nucleophilic attack. Transition-state modeling (e.g., Nudged Elastic Band method) can optimize Pd-catalyzed coupling barriers . Validate with kinetic studies (e.g., rate constants from Arrhenius plots) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Methodology :

- In vitro assays : Screen derivatives for enzyme inhibition (e.g., kinases) using fluorescence polarization or radiometric assays. Correlate substituent effects (e.g., ethoxyvinyl vs. methoxy) with IC₅₀ values .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Ethoxyvinyl groups may enhance hydrophobic interactions in ATP-binding pockets .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound analogs?

- Strategy :

- Systematic review : Compare NMR/XRD data across studies (e.g., C–O bond lengths: 1.36–1.42 Å ). Discrepancies may arise from solvent effects or crystallographic resolution limits.

- Control experiments : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity) to isolate variables .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy .

- Store under inert gas (Ar) at –20°C to prevent degradation.

- Spill management: Neutralize with sodium bicarbonate, absorb with vermiculite .

Q. How should researchers design experiments to ensure reproducibility of results with this compound?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.